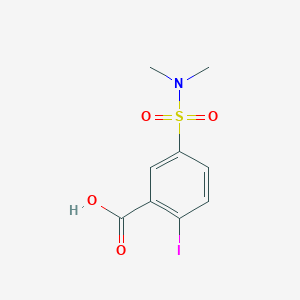

5-(Dimethylsulfamoyl)-2-iodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

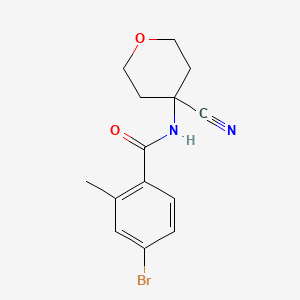

The compound “5-(Dimethylsulfamoyl)-2-iodobenzoic acid” is a benzoic acid derivative. It has an iodine atom at the 2-position, a dimethylsulfamoyl group at the 5-position of the benzene ring. The presence of the carboxylic acid group (-COOH) suggests that it would exhibit the typical properties of carboxylic acids, such as the ability to donate a proton (H+) and form salts and esters .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the dimethylsulfamoyl and iodine groups onto a benzoic acid molecule. This could potentially be achieved through electrophilic aromatic substitution reactions, although the exact conditions and reagents would depend on various factors .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring, with the iodine, dimethylsulfamoyl, and carboxylic acid groups attached. The exact spatial arrangement would depend on the specific locations of these groups on the benzene ring .Chemical Reactions Analysis

As a benzoic acid derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The iodine atom might also be susceptible to substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Application in Vascular Disrupting Agents : 3,4-Dimethyl-2-iodobenzoic acid, a related compound to 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, has been synthesized as a key intermediate for the preparation of vascular disrupting agents, such as vadimezan. This showcases the potential of similar iodobenzoic acid derivatives in pharmaceutical synthesis (Shaojie, 2011).

Catalytic Applications in Organic Synthesis : Modified 2-iodoxybenzoic acids have been found to be superior catalysts for the oxidation of alcohols in organic synthesis, indicating a potential use for this compound in similar catalytic processes (Uyanik et al., 2009).

Formation of Supramolecular Structures : Studies on diorganotin(IV) complexes of related benzoic acids highlight their structural diversity and biological activity, suggesting potential applications of this compound in the formation of complex molecular structures (Linden & Basu Baul, 2016).

Advanced Material Applications

Coordination Polymers and Luminescent Properties : Research on uranyl coordination polymers using halogenated benzoic acids has explored their luminescent and vibrational properties, pointing towards possible applications in material science and luminescence (Kalaj et al., 2017).

Iodine-Containing Nano-Dispersed Composites : The development of nano-dispersed composites with iodine-containing compounds like o-iodobenzoic acid for potential biomedical applications illustrates another avenue where this compound could be relevant (Mamtsev et al., 2016).

Analytical and Spectroscopic Studies

- FT-IR Spectroscopic Studies : Fourier transform infrared spectroscopy has been used to study hydrogen bonding in mixtures containing related benzoic acids, suggesting the potential of this compound in similar analytical applications (Martinez-Felipe et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-2-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQLURGRCULNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)

![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2405143.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)